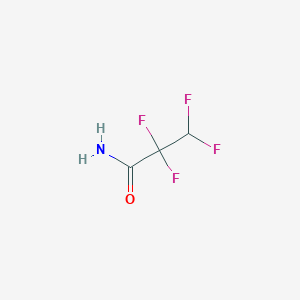

2,2,3,3-Tetrafluoropropanamide

Description

The exact mass of the compound 2,2,3,3-Tetrafluoropropanamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,2,3,3-Tetrafluoropropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,3,3-Tetrafluoropropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,3,3-tetrafluoropropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F4NO/c4-1(5)3(6,7)2(8)9/h1H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJNHHTXAWAPICM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)N)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380239 | |

| Record name | 2,2,3,3-Tetrafluoropropionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2069-86-5 | |

| Record name | 2,2,3,3-Tetrafluoropropionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3-TETRAFLUORO-PROPIONAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Comprehensive Synthesis Guide: 2,2,3,3-Tetrafluoropropanamide

Executive Summary

Target Molecule: 2,2,3,3-Tetrafluoropropanamide

CAS Registry Number: 2069-86-5

Molecular Formula:

2,2,3,3-Tetrafluoropropanamide is a critical fluorinated building block used in the synthesis of agrochemicals and pharmaceuticals. Its unique fluorination pattern (

Retrosynthetic Analysis & Pathway Selection

To determine the optimal synthesis strategy, we must analyze the target molecule's disconnection points.

Figure 1: Retrosynthetic analysis showing the two primary disconnection pathways.

Pathway Comparison

| Feature | Pathway A: Laboratory Route | Pathway B: Industrial Route |

| Starting Material | 2,2,3,3-Tetrafluoropropanol (TFP) | Tetrafluoroethylene (TFE) |

| Key Reagents | Jones Reagent/KMnO₄, Thionyl Chloride, Ammonia | Sodium Cyanide, Water, High Pressure |

| Safety Profile | Moderate (Standard organic hazards) | High Risk (Explosive gas, HCN generation) |

| Scalability | Gram to Kilogram | Tonne Scale |

| Suitability | Recommended for R&D/Pilot | Manufacturing Only |

Detailed Experimental Protocol (Laboratory Scale)

This protocol prioritizes the Oxidation-Acyl Chloride-Amidation route due to its reliability and high yield in a research setting.

Phase 1: Oxidation of 2,2,3,3-Tetrafluoropropanol

The primary alcohol is oxidized to the carboxylic acid. Fluorinated alcohols are resistant to mild oxidants; therefore, a strong oxidant like Jones Reagent (Chromic acid) or Potassium Permanganate is required.

Reaction:

Protocol:

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, dropping funnel, and thermometer. Place in an ice bath (

). -

Solvent: Charge the flask with 2,2,3,3-tetrafluoropropanol (0.1 mol, ~13.2 g) dissolved in acetone (100 mL).

-

Addition: Slowly add Jones Reagent (2.7 M CrO

in dilute H-

Visual Cue: The solution will shift from orange to green (formation of Cr

).

-

-

Completion: Continue addition until the orange color persists, indicating excess oxidant. Stir for 2 hours at room temperature.

-

Workup: Quench excess oxidant with isopropanol (turns green). Decant the liquid from the chromium salts. Concentrate the acetone solution under reduced pressure.

-

Isolation: Dissolve residue in diethyl ether, wash with 1M HCl, dry over MgSO

, and evaporate to yield crude 2,2,3,3-tetrafluoropropionic acid (TFPA).-

Yield Expectation: 85-90%.

-

Phase 2: Acid Chloride Formation

Converting the acid to the acid chloride activates it for the subsequent amidation.

Reaction:

Protocol:

-

Setup: Dry 100 mL round-bottom flask with reflux condenser and drying tube (CaCl

). -

Reagents: Add TFPA (0.08 mol) and Thionyl Chloride (0.12 mol, 1.5 eq). Add 2 drops of DMF as a catalyst.

-

Reflux: Heat to reflux (

) for 3 hours. Gas evolution (SO -

Purification: Distill the excess thionyl chloride and then distill the product. 2,2,3,3-tetrafluoropropionyl chloride boils at ~88-90°C.

Phase 3: Amidation (Ammonolysis)

The acid chloride reacts vigorously with ammonia to form the amide.

Reaction:

Protocol:

-

Setup: 250 mL flask, cooled to

(salt/ice bath). -

Solvent: 28% Ammonium Hydroxide (aqueous) OR Anhydrous Ammonia gas bubbled into Dichloromethane (DCM). DCM method is preferred for easier drying.

-

Procedure (DCM Method): Dissolve the acid chloride in dry DCM (50 mL). Bubble anhydrous NH

gas through the solution for 30 minutes. A white precipitate (NH -

Workup: Filter off the solid NH

Cl. Wash the DCM filtrate with water (2 x 20 mL) to remove residual salts. -

Drying: Dry organic layer over anhydrous Na

SO -

Isolation: Evaporate solvent to yield 2,2,3,3-tetrafluoropropanamide as a white crystalline solid.

-

Recrystallization: If necessary, recrystallize from toluene or ethanol/hexane.

-

Analytical Characterization

Verify the synthesized product using the following parameters:

| Technique | Expected Signal / Characteristic |

| Physical State | White crystalline solid |

| Melting Point | 55 - 58 °C |

| Two signals: | |

| IR Spectroscopy | 3350, 3180 cm |

Industrial Pathway (Reference Only)

For researchers investigating scale-up or alternative feedstocks, the industrial route via Tetrafluoroethylene (TFE) is documented in patent literature (e.g., US 5,336,801).

Figure 2: Industrial synthesis workflow using TFE and Cyanide.[1]

Mechanism: TFE reacts with cyanide and water to form the fluorinated carboxylate salt.[2] This avoids the oxidation step but introduces significant handling hazards (HCN, high-pressure TFE).

Safety & Handling (E-E-A-T)

-

Fluorinated Alcohols: 2,2,3,3-Tetrafluoropropanol is an irritant and can cause severe eye damage. Use butyl rubber gloves.

-

Thionyl Chloride: Reacts violently with water releasing HCl and SO

. Perform all operations in a functioning fume hood. -

Ammonia: Inhalation hazard. If using gas cylinders, ensure proper strapping and regulation.

-

Waste Disposal: Chromium waste (from Jones oxidation) is hazardous and must be segregated from organic waste.

References

- Preparation of 2,2,3,3-tetrafluoropropionate salts and derivatives thereof.

- Oxidation of Fluorinated Alcohols. Source:Journal of Fluorine Chemistry / Standard Organic Transformations. Relevance: General methodology for converting polyfluoroalcohols to acids using chromic acid. Context: See general oxidation protocols for fluoro-alcohols in: Chambers, R. D. Fluorine in Organic Chemistry.

-

Ammonolysis of Esters and Acid Chlorides.

- Source:Organic Syntheses, Coll. Vol. 1, p.179 (1941).

- Relevance: Foundational protocol for converting acid chlorides to amides.

-

URL:[Link]

Sources

The Solubility Profile of 2,2,3,3-Tetrafluoropropanamide in Organic Solvents: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2,2,3,3-Tetrafluoropropanamide (CAS No. 2069-86-5) in a range of common organic solvents. In the absence of extensive, publicly available empirical solubility data for this specific compound, this document leverages fundamental principles of physical chemistry, including solute-solvent interaction theories and the known physicochemical properties of the molecule, to present a predicted solubility profile. Furthermore, this guide furnishes a detailed, field-proven experimental protocol for the precise determination of its solubility, empowering researchers in drug development and formulation science to generate robust, in-house data. This work is intended to serve as a foundational resource for scientists and professionals engaged in the development of fluorinated compounds for pharmaceutical applications.

Introduction to 2,2,3,3-Tetrafluoropropanamide

2,2,3,3-Tetrafluoropropanamide is a fluorinated amide with a unique combination of functional groups that influence its physical and chemical properties. The presence of a primary amide group allows for hydrogen bonding, while the tetrafluoropropyl chain imparts a significant degree of hydrophobicity and chemical stability. Understanding the solubility of this compound is critical for a variety of applications in drug development, including reaction chemistry, purification, formulation, and preclinical studies.

Table 1: Physicochemical Properties of 2,2,3,3-Tetrafluoropropanamide

| Property | Value | Source |

| CAS Number | 2069-86-5 | [1][2][3] |

| Molecular Formula | C3H3F4NO | [2][4] |

| Molecular Weight | 145.06 g/mol | [2][4] |

| Melting Point | 57 °C | [2] |

| Boiling Point | 213 °C at 760 mmHg | [2] |

| LogP (Octanol-Water Partition Coefficient) | 1.07240 | [2] |

The LogP value of approximately 1.07 suggests that 2,2,3,3-Tetrafluoropropanamide has a moderate lipophilic character. This is a key parameter in predicting its solubility in organic solvents and its potential behavior in biological systems.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a qualitative summation of the thermodynamics of dissolution. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions. The primary intermolecular forces at play are:

-

Van der Waals Forces: Present in all molecules, these are the weakest intermolecular forces.

-

Dipole-Dipole Interactions: Occur between polar molecules.

-

Hydrogen Bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (N, O, or F).

The 2,2,3,3-Tetrafluoropropanamide molecule possesses both a polar amide group capable of acting as a hydrogen bond donor and acceptor, and a fluorinated alkyl chain that is largely nonpolar and hydrophobic. The presence of highly electronegative fluorine atoms also introduces strong dipoles within the molecule.

The Influence of Fluorination on Solubility

The substitution of hydrogen with fluorine has a profound impact on the physicochemical properties of organic molecules.[5] While the C-F bond is highly polar, the symmetric arrangement of fluorine atoms in a perfluorinated or highly fluorinated alkyl chain can lead to a decrease in the overall molecular polarity. Furthermore, fluorinated compounds often exhibit weaker van der Waals interactions compared to their hydrocarbon counterparts, a phenomenon that can lead to reduced solubility in nonpolar hydrocarbon solvents. However, the presence of the polar amide group in 2,2,3,3-Tetrafluoropropanamide is expected to significantly influence its solubility in polar solvents.

Predicted Solubility Profile of 2,2,3,3-Tetrafluoropropanamide

Based on the structural features of 2,2,3,3-Tetrafluoropropanamide and the principles of solubility, a predicted solubility profile in a range of common organic solvents is presented in Table 2. It is imperative to note that these are qualitative predictions and should be validated by experimental determination.

Table 2: Predicted Solubility of 2,2,3,3-Tetrafluoropropanamide in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The amide group can form strong hydrogen bonds with the hydroxyl groups of these solvents. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High to Moderate | The amide group can engage in strong dipole-dipole interactions with these solvents. The lack of hydrogen bond donation from the solvent may slightly reduce solubility compared to protic solvents. |

| Moderately Polar | Ethyl Acetate, Tetrahydrofuran (THF) | Moderate | These solvents can act as hydrogen bond acceptors and engage in dipole-dipole interactions with the amide group. |

| Nonpolar | Hexane, Toluene | Low | The nonpolar nature of these solvents will not favorably interact with the polar amide group of the solute. The fluorinated chain may have some limited favorable interactions. |

| Chlorinated | Dichloromethane, Chloroform | Moderate to Low | These solvents have a moderate polarity and can engage in dipole-dipole interactions. Chloroform can also act as a weak hydrogen bond donor. |

Experimental Protocol for Solubility Determination

To obtain accurate and reliable quantitative solubility data, a systematic experimental approach is required. The following protocol outlines a robust method for determining the solubility of 2,2,3,3-Tetrafluoropropanamide in various organic solvents.

Materials and Equipment

-

2,2,3,3-Tetrafluoropropanamide (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, compatible with the solvents)

Workflow for Solubility Determination

Caption: Workflow for experimental solubility determination.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 2,2,3,3-Tetrafluoropropanamide into a series of vials. The amount should be sufficient to ensure a saturated solution with visible undissolved solid.

-

To each vial, add a precise volume of the selected organic solvent.

-

Securely cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

Centrifuge the vials at a moderate speed for 10-15 minutes to pellet the remaining solid.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any remaining microscopic particles. This step is crucial to prevent artificially high solubility values.

-

-

Analysis and Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Prepare a series of standard solutions of 2,2,3,3-Tetrafluoropropanamide of known concentrations.

-

Analyze the standard solutions and the diluted sample by HPLC.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve and back-calculate the solubility of 2,2,3,3-Tetrafluoropropanamide in the original solvent.

-

Data Interpretation and Application

The experimentally determined solubility data will provide a quantitative understanding of the behavior of 2,2,3,3-Tetrafluoropropanamide in various organic solvents. This information is invaluable for:

-

Process Chemistry: Selecting appropriate solvents for synthesis and purification (e.g., crystallization).

-

Formulation Development: Designing liquid formulations for preclinical and clinical studies.

-

Analytical Method Development: Choosing suitable diluents for sample preparation.

-

Predictive Modeling: Contributing to the development of in silico models for predicting the solubility of other fluorinated compounds.

Conclusion

References

-

Ghaemy, M., Rahimi Berenjestanaki, F., & Bazzar, M. (2014). Solubility behavior of fluorinated polyimides. ResearchGate. Available at: [Link]

-

Matrix Fine Chemicals. (n.d.). 2,2,3,3-TETRAFLUOROPROPANAMIDE | CAS 2069-86-5. Retrieved from [Link]

-

PubChem. (n.d.). 2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propanoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2,2,3,3-Tetrafluoro-1-propanol. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved from [Link]

- Paduszyński, K., & Domańska, U. (2016). Influence of Fluorination on the Solubilities of Carbon Dioxide, Ethane, and Nitrogen in 1-n-Fluoro-alkyl-3-methylimidazolium Bis(n-fluoroalkylsulfonyl)amide Ionic Liquids. The Journal of Physical Chemistry B, 120(50), 12847–12860.

- Martin, J. W., Mabury, S. A., & O'Brien, P. J. (2012). Polyfluorinated Amides as a Historical PFCA Source by Electrochemical Fluorination of Alkyl Sulfonyl Fluorides. Environmental Science & Technology, 46(24), 13386–13394.

-

University of Colorado Boulder. (n.d.). Experiment 1: Determination of Solubility Class. Retrieved from [Link]

-

PubChem. (n.d.). 2,2,3,3-Tetrafluoropropyl trifluoroacetate. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

PubChem. (n.d.). 2,3,3,3-Tetrafluoropropene. Retrieved from [Link]

- Olsson, J., Sundén, H., & Kjaer, K. (2020). Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. Organic Letters, 22(7), 2569–2573.

-

University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 2,3,3,3-tetrafluoropropanoic Acid. Retrieved from [Link]

-

SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

- Anderson, B. D., & Conradi, R. A. (1985). Predictive relationships in the water solubility of salts of a nonsteroidal anti-inflammatory drug. Journal of Pharmaceutical Sciences, 74(8), 815–820.

-

Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

-

PubChem. (n.d.). 2,3,3,3-Tetrafluoropropanamide. Retrieved from [Link]

-

Phenomenex. (n.d.). Solvent Miscibility Table. Retrieved from [Link]

-

Phenomenex. (n.d.). SOLVENT MISCIBILITY TABLE. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Propanamide, 2,2,3,3-tetrafluoro- - Substance Details. Retrieved from [Link]

-

State of Maine Department of Environmental Protection. (n.d.). AEM PFAS List. Retrieved from [Link]

Sources

- 1. 2,2,3,3-TETRAFLUOROPROPANAMIDE | CAS 2069-86-5 [matrix-fine-chemicals.com]

- 2. 2,2,3,3-TETRAFLUOROPROPANAMIDE | CAS: 2069-86-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. 2069-86-5 CAS Manufactory [m.chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

A Technical Guide to 2,2,3,3-Tetrafluoropropanamide for Researchers and Drug Development Professionals

This in-depth guide provides a comprehensive overview of 2,2,3,3-tetrafluoropropanamide, a valuable fluorinated building block for researchers, medicinal chemists, and professionals in drug development. This document delves into its commercial availability, physicochemical properties, synthesis, and applications, with a focus on its utility in the synthesis of bioactive molecules.

Introduction: The Role of Fluorine in Modern Drug Discovery

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa.[1][2][3] Consequently, fluorinated motifs are increasingly prevalent in newly approved pharmaceuticals. Small, fluorinated building blocks like 2,2,3,3-tetrafluoropropanamide serve as critical tools for introducing these advantageous properties into complex molecules.

Commercial Availability of 2,2,3,3-Tetrafluoropropanamide

A crucial first step in any research endeavor is sourcing high-quality starting materials. 2,2,3,3-Tetrafluoropropanamide is available from several commercial suppliers, ensuring its accessibility for a range of research and development needs. The table below provides a summary of some key suppliers and their product offerings.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity |

| BLD Pharm | 2,3,3,3-Tetrafluoropropanamide | 1647-57-0 | C3H3F4NO | Request |

| Matrix Fine Chemicals | 2,2,3,3-TETRAFLUOROPROPANAMIDE | 2069-86-5 | C3H3F4NO | Request |

| Santa Cruz Biotechnology, Inc. | 2,2,3,3-TETRAFLUOROPROPANAMIDE | 2069-86-5 | C3H3F4NO | 96% |

Physicochemical Properties of 2,2,3,3-Tetrafluoropropanamide

Understanding the physical and chemical characteristics of a reagent is paramount for its effective use in synthesis. Below is a compilation of the known properties of 2,2,3,3-tetrafluoropropanamide.

| Property | Value | Source |

| CAS Number | 2069-86-5 | [4] |

| Molecular Formula | C3H3F4NO | [4] |

| Molecular Weight | 145.057 g/mol | [4] |

| IUPAC Name | 2,2,3,3-tetrafluoropropanamide | [4] |

| SMILES | NC(=O)C(F)(F)C(F)F | [4] |

| InChIKey | WJNHHTXAWAPICM-UHFFFAOYSA-N | [4] |

Synthesis of 2,2,3,3-Tetrafluoropropanamide

The synthesis of 2,2,3,3-tetrafluoropropanamide and its derivatives has been approached through various methods. One notable route involves the preparation of 2,2,3,3-tetrafluoropropionate salts by reacting a cyanide salt and water with tetrafluoroethylene (TFE) in the presence of an alcohol.[5] These salts can then be converted to the corresponding acid and subsequently the amide.

A generalized synthetic pathway is illustrated in the diagram below:

Caption: Generalized synthesis pathway for 2,2,3,3-Tetrafluoropropanamide.

Applications in the Synthesis of Bioactive Molecules

2,2,3,3-Tetrafluoropropanamide has demonstrated its utility as a precursor in the synthesis of biologically active compounds, most notably in the agrochemical field.

Synthesis of the Insecticide Nifluridide

A prominent example of the application of a derivative of 2,2,3,3-tetrafluoropropanamide is in the synthesis of Nifluridide, a bait toxicant for the control of the red imported fire ant.[6][7][8] The synthesis involves the acylation of a substituted trifluoromethyl nitroaniline derivative with 2,2,3,3-tetrafluoropropanoyl chloride to form the final amide, N-[2-amino-3-nitro-5-(trifluoromethyl)phenyl]-2,2,3,3-tetrafluoropropanamide (also known as EL-468).[7]

The core reaction is depicted in the following workflow:

Caption: Core reaction in the synthesis of Nifluridide.

Potential as a Bioisosteric Replacement

The concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties to improve biological activity, is a powerful strategy in drug design.[9][10][11][12] The tetrafluoropropylamide moiety has the potential to act as a bioisostere for other chemical groups, offering a way to modulate a drug candidate's properties. The electron-withdrawing nature of the fluorine atoms can influence the acidity of the amide N-H, its hydrogen bonding capabilities, and its conformational preferences, all of which can impact drug-target interactions.

Experimental Protocol: A Representative Amide Coupling Reaction

Objective: To synthesize N-(4-methoxyphenyl)-2,2,3,3-tetrafluoropropanamide.

Materials:

-

2,2,3,3-Tetrafluoropropionic acid

-

Oxalyl chloride

-

Dimethylformamide (DMF) (catalytic amount)

-

Dichloromethane (DCM)

-

p-Anisidine

-

Triethylamine

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Acid Chloride Formation:

-

To a solution of 2,2,3,3-tetrafluoropropionic acid (1.0 eq) in dry DCM under an inert atmosphere, add a catalytic amount of DMF.

-

Slowly add oxalyl chloride (1.2 eq) to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2 hours, or until gas evolution ceases.

-

Remove the solvent and excess oxalyl chloride in vacuo to yield the crude 2,2,3,3-tetrafluoropropanoyl chloride.

-

-

Amide Coupling:

-

In a separate flask, dissolve p-anisidine (1.0 eq) and triethylamine (1.5 eq) in dry DCM under an inert atmosphere.

-

Cool the solution to 0 °C and slowly add a solution of the crude 2,2,3,3-tetrafluoropropanoyl chloride in DCM.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired N-(4-methoxyphenyl)-2,2,3,3-tetrafluoropropanamide.

-

Characterization: The purified product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be taken when handling 2,2,3,3-tetrafluoropropanamide and its derivatives. A safety data sheet (SDS) should be consulted before use.[13] General safety measures include working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, and avoiding inhalation, ingestion, and skin contact.[14][15][16][17]

Conclusion

2,2,3,3-Tetrafluoropropanamide is a readily available and versatile building block for the introduction of a tetrafluorinated motif into organic molecules. Its application in the synthesis of the insecticide Nifluridide highlights its utility in creating complex, biologically active compounds. For drug development professionals, the potential of this and similar fluorinated amides as bioisosteres presents an intriguing avenue for lead optimization. A thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the design and creation of novel therapeutics.

References

-

Matrix Fine Chemicals. 2,2,3,3-TETRAFLUOROPROPANAMIDE | CAS 2069-86-5. [Link]

-

PubChem. 2,3,3,3-Tetrafluoropropanamide. [Link]

-

Matrix Fine Chemicals. 2,2,3,3-TETRAFLUOROPROPANAMIDE | CAS 2069-86-5. [Link]

-

AERU, University of Hertfordshire. Nifluridide. [Link]

-

USDA ARS. THE DEVELOPMENT OF TOXIC BAITS FOR THE CONTROL OF THE IMPORTED FIRE ANT. [Link]

-

Williams, D. F., & Lofgren, C. S. (1981). Eli Lilly EL-468, a New Bait Toxicant for Control of the Red Imported Fire Ant. The Florida Entomologist, 64(4), 472–477. [Link]

-

Cambridge MedChem Consulting. Bioisosteric Replacements. [Link]

-

Holota, Y., et al. (2024). 3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. Chemistry – A European Journal. [Link]

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

-

Lowe, D. A., et al. (2020). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. ACS Medicinal Chemistry Letters, 11(5), 843–850. [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

- Google Patents.

-

UNL Digital Commons. Eli Lilly EL-468, a New Bait Toxicant for Control of the Red Imported Fire Ant. [Link]

-

Airgas. SAFETY DATA SHEET. [Link]

-

Linde Gas GmbH. SAFETY DATA SHEET 2,3,3,3-Tetrafluoropropene SECTION 1. [Link]

-

Cambridge MedChem Consulting. Bioisosteric Replacements. [Link]

-

Taylor & Francis Online. The role of fluorine in medicinal chemistry. [Link]

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

PubMed Central (NIH). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. [Link]

-

PubMed Central (NIH). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2,2,3,3-TETRAFLUOROPROPANAMIDE | CAS 2069-86-5 [matrix-fine-chemicals.com]

- 5. US5336801A - Processes for the preparation of 2,2,3,3-tetrafluoropropionate salts and derivatives thereof - Google Patents [patents.google.com]

- 6. ars.usda.gov [ars.usda.gov]

- 7. Nifluridide [sitem.herts.ac.uk]

- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 9. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 11. 3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. airgas.com [airgas.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. produkte.linde-gas.at [produkte.linde-gas.at]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Technical Guide: Purity Standards & Analytical Protocols for 2,2,3,3-Tetrafluoropropanamide

Executive Summary

2,2,3,3-Tetrafluoropropanamide (TFPA) is a critical fluorinated building block used in the synthesis of high-value pharmaceutical active ingredients (APIs) and advanced agrochemicals. Its unique fluorination pattern (

This guide defines the Critical Quality Attributes (CQAs) for TFPA, establishes a self-validating analytical framework, and provides actionable protocols for researchers to ensure material integrity suitable for GMP and GLP environments.

Part 1: Chemical Identity & Critical Quality Attributes (CQAs)

To establish a purity standard, we must first define the target molecule and its physicochemical behavior.

| Attribute | Specification |

| Chemical Name | 2,2,3,3-Tetrafluoropropanamide |

| CAS Registry | 2069-86-5 |

| Molecular Formula | |

| Molecular Weight | 145.06 g/mol |

| Structure | |

| Physical State | White to off-white solid |

| Melting Point | 57°C – 60°C |

| Solubility | Soluble in methanol, acetonitrile, DMSO; sparingly soluble in water.[1] |

Core Purity Specification

For pharmaceutical intermediate use, the following specification limits are recommended based on ICH Q3A guidelines for impurities in new drug substances:

-

Assay (HPLC/GC):

-

2,2,3,3-Tetrafluoropropionic Acid (Hydrolysis Product):

[2] -

Difluoroacetamide (Side-reaction Impurity):

-

Water Content (Karl Fischer):

(Hygroscopic nature requires strict control) -

Residue on Ignition:

Part 2: Synthesis-Derived Impurity Profiling

Understanding the origin of impurities is essential for method development. TFPA is typically synthesized via the ammonolysis of 2,2,3,3-tetrafluoropropionic esters or acid chlorides, which are themselves derived from the telomerization of tetrafluoroethylene (TFE).

Impurity Origin Pathways

-

Hydrolysis (Degradant): The amide bond is susceptible to hydrolysis, reverting to the parent 2,2,3,3-tetrafluoropropionic acid . This is the most common impurity upon storage.

-

Under-fluorination (Process Impurity): During the precursor synthesis involving TFE, side reactions can generate difluoro-species , leading to difluoroacetamide contaminants.

-

Inorganic Contamination: If prepared via acid chloride and ammonia, ammonium chloride salts may persist.

Visualization: Synthesis & Impurity Logic

The following diagram maps the synthesis flow and points of impurity introduction.

Figure 1: Synthesis pathway of TFPA highlighting the origin of critical impurities (Acid degradants and Difluoro-analogs).

Part 3: Analytical Methodologies

To ensure the purity standards defined above, a multi-modal analytical approach is required. Single-method analysis (e.g., just HPLC) is insufficient due to the lack of chromophores in fluorinated aliphatic chains.

Protocol A: 19F NMR Spectroscopy (Identity & Specificity)

Purpose: The "Gold Standard" for confirming the fluorination pattern and detecting fluorinated impurities (e.g., difluoro-species) that might co-elute in GC/HPLC.

-

Instrument: 400 MHz NMR (min. 376 MHz for 19F).

-

Solvent: DMSO-d6 (Prevents amide proton exchange broadening).

-

Internal Standard:

-Trifluorotoluene (for quantitative NMR). -

Key Signals:

- : Doublet of triplets (characteristic coupling with proton).

- : Singlet or complex multiplet depending on resolution.

-

Acceptance Criteria: Integration ratio of Fluorine signals must match theoretical stoichiometry. No extraneous peaks >0.1% integral value.

Protocol B: GC-MS (Trace Organic Impurities)

Purpose: Detection of volatile organic impurities (solvents, esters) and confirmation of molecular mass.

-

Column: DB-Wax or equivalent polar column (30m x 0.25mm, 0.25µm film).

-

Carrier Gas: Helium at 1.0 mL/min.

-

Temperature Program:

-

Hold at 50°C for 2 min.

-

Ramp 10°C/min to 220°C.

-

Hold 5 min.

-

-

Inlet: Split mode (20:1), 230°C.

-

Detector: Mass Spectrometer (EI source).

-

Self-Validation Check: The parent peak (m/z 145) must be dominant. Look for m/z 51 (

) fragment characteristic of the terminal group.

Protocol C: HPLC-UV (Assay & Purity)

Purpose: Routine purity testing. Note that TFPA has weak UV absorbance; detection at low wavelengths (205-210 nm) is required.

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

-

Mobile Phase:

-

Gradient: 5% B to 60% B over 15 min.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 210 nm.

-

Retention Logic: The amide is more polar than the ester precursor but less polar than the free acid (at low pH).

Part 4: Handling, Stability & Safety

Stability Profile

TFPA is chemically stable but hygroscopic .

-

Hydrolysis Risk: Exposure to atmospheric moisture can slowly hydrolyze the amide back to 2,2,3,3-tetrafluoropropionic acid, which is corrosive.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Desiccants are mandatory.

Safety Considerations

While the amide is less aggressive than its acid precursor, fluorinated amides can possess unexpected biological activity.

-

PPE: Nitrile gloves, safety goggles, and lab coat.

-

Ventilation: Handle within a fume hood to avoid inhalation of dust.

-

First Aid: In case of skin contact, wash with polyethylene glycol 400 (if available) or copious water; fluorinated compounds can enhance skin permeation.

Part 5: Analytical Workflow Diagram

The following decision tree guides the researcher through the quality control process.

Figure 2: Step-by-step Quality Control (QC) workflow for validating TFPA purity.

References

-

Matrix Fine Chemicals. (n.d.). 2,2,3,3-Tetrafluoropropanamide Product Specification. Retrieved February 2, 2026, from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12826076, 2,2,3,3-Tetrafluoropropanamide. Retrieved February 2, 2026, from [Link]

- Google Patents. (1994). US5336801A - Processes for the preparation of 2,2,3,3-tetrafluoropropionate salts.

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. Analytical method validation for the determination of 2,3,3,3-tetrafluoropropene in air samples using gas chromatography with flame ionization detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 4. researchgate.net [researchgate.net]

The Strategic Integration of the 2,2,3,3-Tetrafluoropropyl Moiety: A Guide to 2,2,3,3-Tetrafluoropropanamide and its Derivatives as Versatile Fluorinated Building Blocks

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the deliberate incorporation of fluorine into organic molecules is a cornerstone of rational design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered acidity—can profoundly influence the biological activity and material characteristics of a compound.[1] Among the diverse array of fluorinated building blocks, those possessing the 2,2,3,3-tetrafluoropropyl group offer a compelling combination of electronic features and synthetic accessibility. This technical guide delves into the utility of 2,2,3,3-tetrafluoropropanamide as a key intermediate and explores the broader applications of the 2,2,3,3-tetrafluoropropyl moiety in innovative molecular design.

The 2,2,3,3-Tetrafluoropropyl Group: A Privileged Motif

The strategic placement of fluorine atoms in the 2,2,3,3-tetrafluoropropyl group creates a unique electronic environment. The strong electron-withdrawing nature of the four fluorine atoms significantly impacts the adjacent carbons, influencing the reactivity and properties of the entire molecule. This fluorinated alkyl chain can serve as a lipophilic yet metabolically stable component, a feature highly sought after in drug discovery to improve pharmacokinetic profiles.[2][3]

Synthesis of 2,2,3,3-Tetrafluoropropanamide and its Carboxylic Acid Counterpart

While direct literature on the extensive use of 2,2,3,3-tetrafluoropropanamide as a standalone building block is not abundant, its role as a crucial precursor to 2,2,3,3-tetrafluoropropionic acid is well-documented in patent literature. This synthetic relationship underscores the industrial relevance of the amide in accessing the broader chemical space of 2,2,3,3-tetrafluoropropyl-containing molecules.

Hydrolysis of N,N-Dialkyl-2,2,3,3-Tetrafluoropropionamide: A Key Transformation

A common industrial route to 2,2,3,3-tetrafluoropropionic acid involves the hydrolysis of an N,N-dialkyl-2,2,3,3-tetrafluoropropionamide intermediate.[4][5] This process is typically carried out under acidic or basic conditions, with the choice of catalyst and solvent playing a critical role in reaction efficiency and product purity.[4][5]

Experimental Protocol: Acid-Catalyzed Hydrolysis of N,N-Diethyl-2,2,3,3-tetrafluoropropionamide

Objective: To synthesize 2,2,3,3-tetrafluoropropionic acid from N,N-diethyl-2,2,3,3-tetrafluoropropionamide.

Materials:

-

N,N-diethyl-2,2,3,3-tetrafluoropropionamide

-

Concentrated Sulfuric Acid (98%)

-

Ethanol

-

Water

-

Reaction flask with reflux condenser and distillation apparatus

Procedure:

-

In a suitable reaction flask, combine N,N-diethyl-2,2,3,3-tetrafluoropropionamide (1 equivalent), 98% sulfuric acid (2 volumes relative to the amide), ethanol (3.3 volumes relative to the amide), and water (0.33 volumes relative to the amide).

-

Heat the mixture to reflux and maintain for 12 hours.

-

After the reaction is complete, arrange the apparatus for distillation.

-

Carefully distill the mixture, collecting the fraction that boils at approximately 120°C. This fraction contains the desired 2,2,3,3-tetrafluoropropionic acid.

-

The purity of the collected product can be assessed by gas chromatography.

Note: This protocol is adapted from patent literature and should be performed by qualified personnel with appropriate safety precautions.[5]

Reactivity and Synthetic Utility of the 2,2,3,3-Tetrafluoropropyl Moiety

The electron-withdrawing nature of the tetrafluorinated ethyl group significantly influences the reactivity of adjacent functional groups. For instance, the acidity of the proton on the carbon bearing the functional group is increased, which can be exploited in various chemical transformations.

The 2,2,3,3-tetrafluoropropyl group can be introduced into molecules through various synthetic strategies, often starting from precursors like 2,2,3,3-tetrafluoro-1-propanol or 2,2,3,3-tetrafluoropropyl methacrylate. These building blocks offer versatile handles for incorporation into a wide range of molecular scaffolds.

Applications in Drug Discovery and Materials Science

The unique properties of the 2,2,3,3-tetrafluoropropyl moiety have led to its incorporation in various applications, from pharmaceuticals to advanced materials.

Enhancing Pharmacokinetic Properties in Drug Candidates

The introduction of fluorinated groups is a well-established strategy to enhance the metabolic stability and bioavailability of drug candidates. The 2,2,3,3-tetrafluoropropyl group can serve as a metabolically robust and lipophilic substituent, potentially improving a drug's ability to cross biological membranes and resist enzymatic degradation.[2][3][6]

Development of Novel Polymers and Coatings

Fluorinated polymers are renowned for their high thermal stability, chemical resistance, and low surface energy. Building blocks like 2,2,3,3-tetrafluoropropyl methacrylate are valuable monomers for the synthesis of fluoropolymers with tailored properties.[7][8] These materials find applications in high-performance coatings, specialty plastics, and other advanced material applications.[7]

Data Summary Table: Physicochemical Properties of Key 2,2,3,3-Tetrafluoropropyl Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 2,2,3,3-Tetrafluoro-1-propanol | C₃H₄F₄O | 132.06 | 108-109 | 1.45 |

| 2,2,3,3-Tetrafluoropropyl methacrylate | C₇H₈F₄O₂ | 200.13 | 124 | 1.25 |

| 2,2,3,3-Tetrafluoropropionic acid | C₃H₂F₄O₂ | 146.04 | ~120 (at atmospheric pressure) | Not readily available |

Data compiled from various sources.[8][9]

Logical Workflow for Utilizing 2,2,3,3-Tetrafluoropropyl Building Blocks

Caption: Synthetic pathways from precursors to functionalized molecules incorporating the 2,2,3,3-tetrafluoropropyl moiety.

Conclusion

While 2,2,3,3-tetrafluoropropanamide may not be a widely commercialized building block in its own right, its significance as a key intermediate in the synthesis of 2,2,3,3-tetrafluoropropionic acid is clear. The broader family of compounds containing the 2,2,3,3-tetrafluoropropyl group offers a valuable toolkit for chemists in drug discovery and materials science. The unique electronic properties and metabolic stability conferred by this fluorinated motif will continue to drive its application in the development of next-generation pharmaceuticals and high-performance materials.

References

- Process for synthesizing 2, 3, 3, 3-tetrafluoropropionic acid. CN103254058B.

- 2,3,3,3-tetrafluoro propionic acid (I) synthesis method. CN103508875A.

-

Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. Organic Letters. [Link]

-

2-Aryl-6-Polyfluoroalkyl-4-Pyrones as Promising RF-Building-Blocks: Synthesis and Application for Construction of Fluorinated Azaheterocycles. Molecules. [Link]

-

Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. [Link]

-

Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. The Journal of Physical Chemistry A. [Link]

-

Synthesis of α-fluorocarboxylic acids and derivatives. Organic Chemistry Portal. [Link]

-

2,2,3,3-Tetrafluoropropyl trifluoroacetate. PubChem. [Link]

-

Clarification of the Reactivity of 1,3,3,3-Tetrafluoropropene Oxides. The Journal of Organic Chemistry. [Link]

-

Organic Fluorinated Building Blocks. Solvay. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]

-

Fluorinated Building Blocks. Halocarbon Life Sciences. [Link]

-

α-Fluorination of amide and stereodivergent synthesis of 1,4-dicarbonyls by Nuno Maulide's group. [Link]

-

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules. [Link]

-

Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. [Link]

-

2,2,3,3-Tetrafluoro-1-propanol. PubChem. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]

-

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules. [Link]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. [Link]

Sources

- 1. biesterfeld.no [biesterfeld.no]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN103254058B - Process for synthesizing 2, 3, 3, 3-tetrafluoropropionic acid - Google Patents [patents.google.com]

- 5. CN103508875A - 2,3,3,3-tetrafluoro propionic acid (I) synthesis method - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. innospk.com [innospk.com]

- 8. 2,2,3,3-テトラフルオロプロピルメタクリラート 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 2,2,3,3-Tetrafluoro-1-propanol | C3H4F4O | CID 6441 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Fluorinated Heterocycles Utilizing 2,2,3,3-Tetrafluoropropanamide

Introduction: The Imperative for Novel Fluorinated Heterocycles in Drug Discovery

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry.[1][2][3] The unique physicochemical properties of the fluorine atom—including its high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond—can profoundly influence the metabolic stability, lipophilicity, and binding affinity of drug candidates.[2] Consequently, a significant portion of newly approved pharmaceuticals contain fluorinated heterocyclic moieties.[4] While the arsenal of fluorinated building blocks has expanded significantly, the exploration of readily accessible and versatile synthons remains a critical endeavor for accelerating drug discovery pipelines.

This application note presents a forward-looking guide on the synthetic utility of 2,2,3,3-tetrafluoropropanamide (CAS 2069-86-5)[1][5], a readily available yet underexplored building block for the construction of novel fluorinated heterocycles. While direct literature precedents for its use in heterocycle synthesis are scarce, its chemical structure suggests several promising avenues for elaboration into valuable heterocyclic systems. Herein, we propose detailed, albeit theoretical, protocols for the synthesis of fluorinated pyridones, pyrazoles, and triazines from this versatile precursor. These protocols are grounded in established principles of organic synthesis and the known reactivity of analogous fluorinated compounds.

Proposed Synthetic Pathways and Protocols

Synthesis of Fluorinated Pyridones via [4+2] Cycloaddition

The synthesis of pyridone scaffolds is of significant interest due to their prevalence in biologically active molecules.[6] We propose a pathway involving the in situ generation of a reactive enamine from a ketone, followed by a cyclocondensation reaction with 2,2,3,3-tetrafluoropropanamide.

Proposed Reaction Scheme:

Caption: Proposed synthesis of fluorinated pyridones.

Protocol 1: Synthesis of a 6-substituted-4,5-difluoro-2-pyridone Derivative

Causality behind Experimental Choices:

-

Enamine Formation: The reaction of a ketone with a secondary amine, such as pyrrolidine, is a classic and efficient method for generating a nucleophilic enamine.[7] The removal of water, typically with a Dean-Stark trap, drives the equilibrium towards the enamine product.

-

Cyclocondensation: We hypothesize that the electron-rich enamine will react with the electrophilic carbonyl of 2,2,3,3-tetrafluoropropanamide, followed by an intramolecular cyclization and elimination of water and hydrogen fluoride to yield the pyridone ring. The use of a high-boiling point solvent like toluene allows for the necessary thermal conditions to drive the reaction to completion.

Step-by-Step Methodology:

-

Enamine Synthesis:

-

To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add the desired ketone (1.0 eq.), pyrrolidine (1.2 eq.), and a catalytic amount of p-toluenesulfonic acid (0.05 eq.) in toluene.

-

Heat the mixture to reflux and continue until the theoretical amount of water has been collected in the Dean-Stark trap.

-

Cool the reaction mixture to room temperature. The enamine can be used in the next step without further purification.

-

-

Cyclocondensation:

-

To the crude enamine solution, add 2,2,3,3-tetrafluoropropanamide (1.1 eq.).

-

Heat the reaction mixture to reflux for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired fluorinated pyridone.

-

Self-Validation: The structure of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

| Reactant | Proposed Product | Key Reaction Type |

| Ketone, Pyrrolidine, 2,2,3,3-Tetrafluoropropanamide | 6-substituted-4,5-difluoro-2-pyridone | Enamine formation, Cyclocondensation |

Synthesis of Fluorinated Pyrazoles via Condensation with Hydrazines

Fluorinated pyrazoles are a class of heterocycles with significant applications in agrochemicals and pharmaceuticals.[7][8][9][10] We propose a straightforward condensation reaction between 2,2,3,3-tetrafluoropropanamide and substituted hydrazines to construct the pyrazole core.

Proposed Reaction Scheme:

Caption: Proposed synthesis of fluorinated pyrazoles.

Protocol 2: Synthesis of a 3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-5-ol Derivative

Causality behind Experimental Choices:

-

Nucleophilic Attack: Hydrazine is a potent bis-nucleophile that can react with the carbonyl group of the amide.

-

Intramolecular Cyclization: Following the initial condensation, an intramolecular cyclization is expected, leading to the formation of the pyrazole ring. The reaction is likely to be favored by acidic or basic catalysis. The use of ethanol as a solvent is common for such condensations.

Step-by-Step Methodology:

-

To a solution of 2,2,3,3-tetrafluoropropanamide (1.0 eq.) in ethanol, add the substituted hydrazine (e.g., phenylhydrazine, 1.1 eq.).

-

Add a catalytic amount of acetic acid (0.1 eq.).

-

Heat the reaction mixture to reflux for 6-12 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the desired fluorinated pyrazole.

Self-Validation: Characterization by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS will be crucial to confirm the structure of the resulting pyrazole.

| Reactant | Proposed Product | Key Reaction Type |

| 2,2,3,3-Tetrafluoropropanamide, Substituted Hydrazine | 3-(1,1,2,2-tetrafluoroethyl)-1-substituted-1H-pyrazol-5-ol | Condensation, Cyclization |

Synthesis of Fluorinated Triazines via Dehydration and Cyclotrimerization

The synthesis of 1,3,5-triazines often involves the cyclotrimerization of nitriles.[11] We propose that 2,2,3,3-tetrafluoropropanamide can be dehydrated to the corresponding nitrile, which can then undergo cyclotrimerization to form a fluorinated triazine.

Proposed Reaction Scheme:

Caption: Proposed synthesis of fluorinated triazines.

Protocol 3: Synthesis of 2,4,6-tris(1,1,2,2-tetrafluoroethyl)-1,3,5-triazine

Causality behind Experimental Choices:

-

Dehydration: Strong dehydrating agents like phosphorus pentoxide (P₂O₅) or trifluoroacetic anhydride (TFAA) are effective for converting primary amides to nitriles.

-

Cyclotrimerization: The cyclotrimerization of nitriles can be promoted by strong acids or bases. We propose the use of a strong acid catalyst, such as sulfuric acid, to facilitate this transformation.

Step-by-Step Methodology:

-

Nitrile Formation:

-

In a flame-dried round-bottom flask under an inert atmosphere, combine 2,2,3,3-tetrafluoropropanamide (1.0 eq.) and phosphorus pentoxide (1.5 eq.).

-

Heat the mixture gently with a heat gun until a liquid forms and distillation begins.

-

Collect the crude 2,2,3,3-tetrafluoropropanenitrile by distillation.

-

-

Cyclotrimerization:

-

Add the crude nitrile dropwise to concentrated sulfuric acid at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the residue by distillation or chromatography to obtain the fluorinated triazine.

-

Self-Validation: The identity and purity of the triazine product should be confirmed by ¹⁹F NMR, ¹³C NMR, and GC-MS analysis.

| Reactant | Proposed Product | Key Reaction Type |

| 2,2,3,3-Tetrafluoropropanamide | 2,4,6-tris(1,1,2,2-tetrafluoroethyl)-1,3,5-triazine | Dehydration, Cyclotrimerization |

Conclusion and Future Outlook

2,2,3,3-Tetrafluoropropanamide represents a promising, yet largely untapped, resource for the synthesis of novel fluorinated heterocycles. The proposed synthetic routes in this application note offer a starting point for researchers to explore its potential. Experimental validation of these protocols is anticipated to open new avenues for the creation of diverse libraries of fluorinated compounds for drug discovery and materials science. Further exploration of the reactivity of 2,2,3,3-tetrafluoropropanamide in other cyclization reactions, such as [3+2] cycloadditions after conversion to a suitable 1,3-dipole precursor, is also warranted.

References

-

Matrix Fine Chemicals. (n.d.). 2,2,3,3-TETRAFLUOROPROPANAMIDE | CAS 2069-86-5. Retrieved from [Link]

- Sa e Melo, M. L., & Raposo, M. M. M. (2009). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 14(11), 4490-4510.

- Jasiński, R., & Mirosław, B. (2024). Mechanistic Aspects of [3+2] Cycloaddition Reaction of Trifluoroacetonitrile with Diarylnitrilimines in Light of Molecular Electron Density Theory Quantum Chemical Study. International Journal of Molecular Sciences, 25(1), 249.

- Bērziņš, A., et al. (2021). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 26(16), 4983.

- Google Patents. (1992). CA2062761A1 - Method for preparing 2,4,6-trifluoro-1,3,5-triazine.

- Paveliev, S., et al. (2023). 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. Molbank, 2023(2), M1620.

-

Royal Society of Chemistry. (2016). Modern advances in heterocyclic chemistry in drug discovery. RSC Publishing. Retrieved from [Link]

- Baran, P., & Czerwiński, P. (2022). Trifluoromethylated Pyrazoles via Sequential (3+2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. The Journal of Organic Chemistry, 87(8), 5346-5361.

-

ResearchGate. (2014). Tri- and tetrafluoropropionamides derived from chiral secondary amines – synthesis and the conformational studies. Retrieved from [Link]

-

Makki, M. S. T., Rahman, R. E. A., & Ali, O. M. (2015). Synthesis of New Fluorinated 1,2,4-Triazino [3,4-b][1][11][12]thiadiazolones as Antiviral Probes-Part II-Reactivities of Fluorinated 3-Aminophenyl-1,2,4-triazinothiadiazolone. International Journal of Organic Chemistry, 5(3), 153-165.

- Mlostoń, G., & Heimgartner, H. (2017). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 22(10), 1633.

-

ResearchGate. (2023). 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Trifluoroacetamides. Retrieved from [Link]

-

ResearchGate. (2015). (PDF) Synthesis of New Fluorinated 1,2,4-Triazino [3,4-b][1][11][12]thiadiazolones as Antiviral Probes-Part II-Reactivities of Fluorinated 3-Aminophenyl-1,2,4-triazinothiadiazolone. Retrieved from [Link]

- Fujiwara, Y., et al. (2012). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 109(24), 9371-9376.

- Chebanov, V. A., et al. (2018). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry, 6, 533.

- Leonelli, F., & Cacchi, S. (2016). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. Molecules, 21(3), 324.

-

Organic Syntheses. (n.d.). Discussion Addendum for: Preparation of Enantioenriched Homoallylic Primary Amines. Retrieved from [Link]

-

Chemical Communications. (2018). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. RSC Publishing. Retrieved from [Link]

-

Chemistry : The Mystery of Molecules. (2021, September 30). Trifluoroacetic acid (CF3COOH) or TFA preparation: The concept with mechanism and explanation. [Video]. YouTube. [Link]

-

National Institutes of Health. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. PMC. Retrieved from [Link]

-

Frontiers. (2020). Antiparasitic Behavior of Trifluoromethylated Pyrazole 2-Amino-1,3,4-thiadiazole Hybrids and Their Analogues: Synthesis and Structure-Activity Relationship. Retrieved from [Link]

- Mukherjee, S., Rani, U., Chandra, G., & Pal, S. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 23, 7821-7851.

- Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670-1715.

-

The Aquila Digital Community. (2019). The Use of Heterocycles as Important Structures in Medicinal Chemistry. Retrieved from [Link]

-

Scientific Research Publishing. (2015). Synthesis of New Fluorinated 1,2,4-Triazino [3,4-b][1][11][12]thiadiazolones as Antiviral Probes-Part II-Reactivities of Fluorinated 3-Aminophenyl-1,2,4-triazinothiadiazolone. Retrieved from [Link]

- Meshcheryakov, V. I., et al. (2007). Reactions of Trifluoromethanesulfonamide with Amides and Paraformaldehyde. Russian Journal of Organic Chemistry, 43(6), 794-800.

Sources

- 1. 2,2,3,3-TETRAFLUOROPROPANAMIDE | CAS 2069-86-5 [matrix-fine-chemicals.com]

- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. aquila.usm.edu [aquila.usm.edu]

- 4. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2069-86-5 CAS Manufactory [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Antiparasitic Behavior of Trifluoromethylated Pyrazole 2-Amino-1,3,4-thiadiazole Hybrids and Their Analogues: Synthesis and Structure-Activity Relationship [frontiersin.org]

- 11. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines [mdpi.com]

- 12. mdpi.com [mdpi.com]

Application Notes and Protocols: Navigating the Nucleophilic Chemistry of 2,2,3,3-Tetrafluoropropanamide

Abstract

This technical guide provides a comprehensive exploration of the reaction of 2,2,3,3-Tetrafluoropropanamide (TFPA) with various nucleophiles. As a valuable building block in modern chemical synthesis, the strategic incorporation of fluorinated motifs can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] This document moves beyond a simple recitation of procedures to explain the underlying chemical principles governing TFPA's reactivity. We present detailed, validated protocols for key transformations, including N-alkylation and reactions at the carbonyl center, designed for researchers, scientists, and professionals in drug development. The guide is structured to provide both a theoretical framework and practical, step-by-step instructions to empower chemists to effectively utilize TFPA in their synthetic endeavors.

Core Principles of Reactivity: An Overview

2,2,3,3-Tetrafluoropropanamide possesses two primary sites susceptible to nucleophilic attack: the amide nitrogen (after deprotonation) and the electrophilic carbonyl carbon. The strong electron-withdrawing nature of the tetrafluoropropyl group significantly influences the reactivity at both positions.

-

Acidity of the Amide N-H: The inductive effect of the C2F2-C3F2H moiety increases the acidity of the N-H protons compared to a non-fluorinated analogue. This facilitates deprotonation with a suitable base to form a nucleophilic amidate anion, which can then participate in substitution reactions.

-

Electrophilicity of the Carbonyl Carbon: The same inductive effect enhances the partial positive charge on the carbonyl carbon, making it more susceptible to attack by nucleophiles than typical alkyl amides. This activation facilitates reactions like hydrolysis and reduction.

-

Inertness of the Fluoroalkyl Chain: The carbon-fluorine bond is exceptionally strong, and fluoride is a poor leaving group. Consequently, direct nucleophilic substitution on the tetrafluoropropyl chain is not a facile process and generally requires harsh conditions or specialized reagents not covered in this guide. The primary reactivity of TFPA is centered on the amide functional group.

Reactions at the Amide Nitrogen: A Gateway to N-Substituted Derivatives

The most common and synthetically useful reaction involving the amide group of TFPA is N-alkylation. This transformation requires the initial deprotonation of the amide to generate a more potent nucleophile, which then reacts with an electrophile, typically an alkyl halide, in a classical SN2 reaction.[3]

Causality in Experimental Design: Why a Strong, Non-Nucleophilic Base is Crucial

To achieve selective N-alkylation, the base chosen must be strong enough to quantitatively deprotonate the amide without itself acting as a competing nucleophile. Sodium hydride (NaH) is an ideal choice. It is a powerful, non-nucleophilic base that reacts irreversibly to form the sodium amidate and hydrogen gas, driving the deprotonation to completion.[4] This ensures that the subsequent addition of the alkyl halide results in clean alkylation on the nitrogen atom. Weaker bases or nucleophilic bases (e.g., hydroxides, alkoxides) could lead to competing reactions at the carbonyl carbon or with the alkyl halide itself.

Figure 1: General workflow for the N-alkylation of TFPA.

Protocol 2.1: Base-Mediated N-Alkylation of 2,2,3,3-Tetrafluoropropanamide

This protocol describes a general procedure for the N-alkylation of TFPA using an alkyl halide and sodium hydride.[5][6]

Materials and Reagents:

-

2,2,3,3-Tetrafluoropropanamide (TFPA)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Alkyl halide (e.g., iodomethane, benzyl bromide)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Experimental Procedure:

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.2 equivalents, 60% dispersion). Wash the NaH three times with anhydrous hexanes under nitrogen to remove the mineral oil, then carefully decant the hexanes.

-

Solvent Addition: Add anhydrous THF to the flask to create a slurry. Cool the mixture to 0 °C in an ice bath.

-

Deprotonation: Dissolve TFPA (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the NaH slurry over 15-20 minutes. Vigorous hydrogen gas evolution will be observed.

-

Amidate Formation: Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete, then let it warm to room temperature and stir for an additional 30-60 minutes until gas evolution ceases. This indicates the complete formation of the sodium amidate.

-

Alkylation: Cool the reaction mixture back down to 0 °C. Add the alkyl halide (1.1 equivalents) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[7]

-

Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with deionized water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure N-alkylated product.[7]

Data Summary Table:

| Entry | Alkylating Agent (R-X) | Temp (°C) | Time (h) | Typical Yield (%) |

| 1 | Iodomethane | RT | 3 | 85-95 |

| 2 | Ethyl Iodide | RT | 5 | 80-90 |

| 3 | Benzyl Bromide | RT | 2 | 90-98 |

| 4 | Allyl Bromide | RT | 4 | 82-92 |

Note: Reaction times and yields are illustrative and may vary based on substrate scale and purity.

Reactions at the Carbonyl Center: Hydrolysis and Reduction

The electron-withdrawing tetrafluoropropyl group activates the amide carbonyl, allowing it to undergo transformations that are often challenging for unactivated amides.

Figure 2: Key transformations of the TFPA carbonyl group.

Protocol 3.1: Acid-Catalyzed Hydrolysis to 2,2,3,3-Tetrafluoropropionic Acid

Amide hydrolysis is a fundamental reaction, and for TFPA, it provides access to the corresponding carboxylic acid.[8] Acidic conditions and heat are typically required to drive the reaction to completion.

Principle: The reaction is initiated by the protonation of the carbonyl oxygen, which greatly enhances the electrophilicity of the carbonyl carbon. A subsequent attack by water, followed by proton transfers and elimination of ammonia (as an ammonium salt), yields the carboxylic acid.

Materials and Reagents:

-

2,2,3,3-Tetrafluoropropanamide (TFPA)

-

Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) (e.g., 6M solution)

-

Deionized water

-

Diethyl ether or Dichloromethane for extraction

-

Anhydrous sodium sulfate (Na₂SO₄)

Experimental Procedure:

-

Setup: In a round-bottom flask equipped with a reflux condenser and a stir bar, combine TFPA (1.0 equivalent) and an aqueous solution of a strong acid (e.g., 6M H₂SO₄).

-

Heating: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-24 hours.

-

Monitoring: Monitor the reaction by TLC or by periodically taking an aliquot, neutralizing it, and analyzing by ¹H or ¹⁹F NMR to observe the disappearance of the starting material.

-

Workup: Cool the reaction mixture to room temperature. Transfer to a separatory funnel and extract several times with a suitable organic solvent like diethyl ether.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and carefully remove the solvent by rotary evaporation to yield the crude 2,2,3,3-tetrafluoropropionic acid.

-

Purification: The product can be further purified by distillation if necessary.

Protocol 3.2: Reduction to 2,2,3,3-Tetrafluoropropylamine

The reduction of amides to amines is a powerful transformation. Unlike the reduction of other carbonyl compounds, the reduction of amides with powerful hydride reagents like lithium aluminum hydride (LiAlH₄) results in the complete removal of the carbonyl oxygen.[8]

Principle: The reaction with LiAlH₄ is unique for amides. The carbonyl oxygen is ultimately eliminated as an aluminate salt, and the carbonyl carbon is reduced to a methylene (-CH₂-) group, yielding the corresponding amine. This method is highly effective for preparing fluorinated primary amines, which are valuable synthons.[2]

Materials and Reagents:

-

2,2,3,3-Tetrafluoropropanamide (TFPA)

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF) or Diethyl ether

-

Deionized water

-

15% aqueous NaOH solution

-

Anhydrous potassium carbonate (K₂CO₃)

Experimental Procedure:

-

Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add LiAlH₄ (2.0-3.0 equivalents) and cover with anhydrous THF. Cool the slurry to 0 °C.

-

Amide Addition: Dissolve TFPA (1.0 equivalent) in anhydrous THF and add it slowly and dropwise to the LiAlH₄ slurry. An exothermic reaction with gas evolution may occur.

-

Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 4-18 hours.

-

Monitoring: Monitor the reaction for the consumption of the starting material by TLC.

-

Workup (Fieser method): Cool the reaction mixture to 0 °C. Quench the reaction by the sequential, dropwise addition of:

-

'x' mL of water (where 'x' is the number of grams of LiAlH₄ used)

-

'x' mL of 15% aqueous NaOH

-

'3x' mL of water

-

-

Filtration: Stir the resulting granular white precipitate vigorously for 30 minutes, then filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

-

Drying and Concentration: Dry the filtrate over anhydrous K₂CO₃, filter, and carefully concentrate the solution by distillation (as the product amine may be volatile) or rotary evaporation to obtain the crude 2,2,3,3-tetrafluoropropylamine.

-

Purification: The amine can be purified by fractional distillation.

Conclusion

2,2,3,3-Tetrafluoropropanamide is a versatile fluorinated building block whose reactivity is dominated by its amide functional group. The electron-withdrawing nature of the fluoroalkyl chain enhances the acidity of the N-H bond and the electrophilicity of the carbonyl carbon, providing facile access to N-alkylated derivatives, carboxylic acids, and primary amines. The protocols and principles outlined in this guide provide a robust framework for researchers to confidently and effectively employ TFPA in the synthesis of novel molecules for pharmaceutical and materials science applications.

References

- Processes for the preparation of 2,2,3,3-tetrafluoropropionate salts and derivatives thereof.

- Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway.

- Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source. PubMed.

- Reaction of RX with NH3 and amines. Chemistry LibreTexts.

- Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination P

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

- Process for synthesizing 2, 3, 3, 3-tetrafluoropropionic acid.

- Synthesis of Fluorinated Amines: A Personal Account. PMC - NIH.